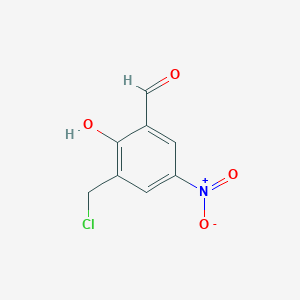

3-Chloromethyl-5-nitrosalicylaldehyde

Description

Significance of Functionalized Aromatic Aldehydes in Organic Synthesis

Aromatic aldehydes are a cornerstone of organic chemistry, serving as crucial intermediates in the synthesis of a vast range of organic molecules. numberanalytics.comfiveable.me Their importance stems from the reactivity of the aldehyde group, which can participate in numerous chemical reactions to form more complex structures. numberanalytics.com These compounds are foundational in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnih.gov The presence of various functional groups on the aromatic ring can significantly influence the compound's reactivity and stability. fiveable.me This allows chemists to design and construct a diverse portfolio of molecules with specific properties and applications. fiveable.me The synthesis of these functionalized aldehydes can be challenging, often requiring multi-step reactions to achieve the desired arrangement of substituents. nih.govontosight.ai

Role of Salicylaldehyde (B1680747) Derivatives in Medicinal Chemistry and Materials Science

Salicylaldehyde and its derivatives are important intermediates in the production of fine chemicals and are widely used in the fields of pesticides, medicines, spices, and dyes. google.com In medicinal chemistry, these derivatives are investigated for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.govmdpi.comresearchgate.net For instance, the introduction of a methoxy (B1213986) group into the salicylaldehyde structure has been shown to yield derivatives with potent antiproliferative effects against certain cancer cell lines. nih.govnih.gov

In materials science, salicylaldehyde derivatives are valuable as building blocks for more complex structures like open-chain polyethers and macrocyclic crown compounds. rsc.org They are also capable of coordinating with metal ions, acting as chelating ligands to form metal complexes with interesting biological or catalytic properties. wikipedia.orgmdpi.com This chelating ability is a key feature that underpins many of their applications.

Overview of 3-Chloromethyl-5-nitrosalicylaldehyde within the Salicylaldehyde Family

This compound is a specific member of the substituted salicylaldehyde family. cymitquimica.com It is characterized by the presence of a chloromethyl group (-CH2Cl) at the 3-position and a nitro group (-NO2) at the 5-position of the salicylaldehyde framework. ontosight.ai These functional groups impart specific chemical properties to the molecule. For example, the nitro group can participate in various redox reactions, while the chloromethyl group provides a reactive site for further chemical modifications. ontosight.ai This compound serves as a building block in organic synthesis. For instance, 5-nitrosalicylaldehyde, a related precursor, is used in the synthetic preparation of coumarin. chemicalbook.com The synthesis of this compound itself can be achieved from 5-nitrosalicylaldehyde through a reaction with chloromethyl methyl ether in the presence of anhydrous aluminum chloride. prepchem.com

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 16644-30-7 |

| Molecular Formula | C8H6ClNO4 |

| Molecular Weight | 215.59 g/mol |

| Appearance | White to Orange to Green powder to crystal |

| Melting Point | 92 °C |

| Purity | >97.0% |

This data is compiled from multiple sources. cymitquimica.comglpbio.comlabproinc.com

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZKJFJWKLYFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168105 | |

| Record name | Salicylaldehyde, 3-chloromethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16644-30-7 | |

| Record name | 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16644-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, 3-chloromethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016644307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloromethyl-5-nitrosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylaldehyde, 3-chloromethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3AXU63T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization of 3 Chloromethyl 5 Nitrosalicylaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group is a key site for derivatization, primarily through reactions with nucleophiles.

Condensation Reactions with Nucleophiles

The electrophilic carbon atom of the aldehyde group readily reacts with various nucleophiles. These condensation reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on 3-Chloromethyl-5-nitrosalicylaldehyde are not extensively detailed, the reactivity is analogous to other substituted salicylaldehydes. ajol.info For instance, the condensation with compounds containing active methylene (B1212753) groups can lead to the formation of α,β-unsaturated systems.

Formation of Imine and Schiff Base Derivatives

A significant class of reactions involving the aldehyde moiety is the formation of imines, commonly known as Schiff bases, through condensation with primary amines. internationaljournalcorner.com This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond of the imine. ajol.info The reaction is often catalyzed by a trace amount of acid. internationaljournalcorner.com

Schiff bases derived from salicylaldehydes are of particular interest due to their coordination chemistry and potential applications in various fields. ajol.inforesearchgate.net The general reaction for the formation of a Schiff base from this compound and a primary amine (R-NH₂) is depicted below.

General Reaction Scheme for Schiff Base Formation

| Reactants | Product | Conditions |

|---|

Table 1: General overview of Schiff base formation.

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a reactive benzylic halide, making it a prime site for nucleophilic substitution.

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position. An example of this reactivity is the reaction of this compound with cyanide, which results in the substitution of the chlorine atom. acs.org This reaction highlights the utility of the chloromethyl group as a handle for further molecular elaboration.

Examples of Nucleophilic Substitution on the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Cyanide | Sodium or Potassium Cyanide | Nitrile (-CH₂CN) acs.org |

| Alkoxides | Sodium Methoxide | Methoxy (B1213986) ether (-CH₂OCH₃) |

| Amines | Ammonia, Primary/Secondary Amines | Amino derivative (-CH₂NRR') |

Table 2: Representative nucleophilic substitution reactions at the chloromethyl position.

Hydrolysis Pathways and Hydroxymethyl Formation

The chloromethyl group is susceptible to hydrolysis, a reaction in which the chlorine atom is replaced by a hydroxyl group (-OH) to form the corresponding hydroxymethyl derivative, 3-Hydroxymethyl-5-nitrosalicylaldehyde. This transformation can occur under aqueous conditions, potentially with the aid of heat or a base. The resulting benzylic alcohol can serve as a precursor for further reactions, such as oxidation to the aldehyde or esterification.

Chemical Modifications of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is a strong electron-withdrawing group that influences the reactivity of the entire molecule. It can also be chemically transformed, most commonly through reduction. The reduction of an aromatic nitro group typically yields an amino group (-NH₂). This transformation is a key step in the synthesis of many substituted anilines, which are valuable intermediates in the pharmaceutical and dye industries. Various reducing agents can be employed for this purpose, ranging from metal-acid systems (like Sn/HCl or Fe/HCl) to catalytic hydrogenation (H₂/Pd-C). The resulting 3-Chloromethyl-5-aminosalicylaldehyde would be a versatile building block for further derivatization.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₆ClNO₄ glpbio.com |

| 5-Nitrosalicylaldehyde | C₇H₅NO₄ |

| 3-Hydroxymethyl-5-nitrosalicylaldehyde | C₈H₇NO₅ |

Reduction to Amine Functionality

The nitro group (-NO₂) at the 5-position of the salicylaldehyde (B1680747) ring is a key functional group that can be readily transformed. A common and significant derivatization is its reduction to a primary amine (-NH₂). This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the molecule.

Standard reduction methodologies for aromatic nitro compounds are applicable here. These methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic medium (e.g., concentrated HCl), or iron (Fe) powder in acetic acid. The resulting product, 3-Chloromethyl-5-aminosalicylaldehyde, is a valuable intermediate for the synthesis of dyes, Schiff bases, and various heterocyclic compounds.

Impact on Aromatic System Reactivity and Electron Density

Electron-Withdrawing Groups (Deactivating): The aldehyde (-CHO) and nitro (-NO₂) groups are powerful electron-withdrawing groups due to both inductive and resonance effects. They pull electron density from the aromatic ring, making it significantly electron-poor. This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

Electron-Donating Group (Activating): The hydroxyl (-OH) group is a strong electron-donating group through resonance, pushing electron density into the ring. It is an activating group and directs incoming electrophiles to the ortho and para positions.

Inductively Withdrawing Group (Weakly Deactivating): The chloromethyl (-CH₂Cl) group is weakly deactivating. The electronegative chlorine atom withdraws electron density through the sigma bond (inductive effect).

The combined influence of two strong electron-w-ithdrawing groups (nitro and aldehyde) outweighs the effect of the single electron-donating hydroxyl group. As a result, the aromatic ring of this compound is highly electron-deficient. This reduced electron density makes the compound more susceptible to nucleophilic aromatic substitution reactions under certain conditions and influences the acidity of the phenolic proton.

Advanced Synthetic Applications as a Building Block

This compound is recognized as a versatile building block in organic synthesis, providing a scaffold for constructing a wide array of complex molecules for pharmaceuticals, dyes, and materials science. lookchem.com Its utility stems from the presence of multiple, modifiable functional groups.

Synthesis of Polysubstituted Salicylaldehyde Analogues

The chloromethyl group (-CH₂Cl) is a highly reactive benzylic halide, making it an excellent site for introducing further diversity into the molecule. It readily participates in nucleophilic substitution reactions (Sₙ2), allowing the chlorine atom to be displaced by a variety of nucleophiles. This reactivity has been demonstrated in similar systems, such as 5-chloromethyl-2-hydroxybenzaldehyde, which is used to prepare a series of derivatives by reaction with O-, S-, or N-nucleophiles. lp.edu.ua

This allows for the synthesis of a library of polysubstituted salicylaldehyde analogues. For example, reaction with:

Alkoxides (RO⁻) yields ether derivatives.

Thiolates (RS⁻) produces thioethers.

Amines (R₂NH) forms aminomethyl derivatives.

Cyanide (CN⁻) results in a nitrile, which can be further hydrolyzed to a carboxylic acid.

This functional group handle provides a straightforward route to novel salicylaldehydes with tailored properties.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Hydroxide | H₂O / Heat | -CH₂OH | Hydroxymethyl Salicylaldehyde |

| Alkoxide | NaOCH₃ | -CH₂OCH₃ | Alkoxymethyl Salicylaldehyde (Ether) |

| Thiolate | NaSPh | -CH₂SPh | Arylthiomethyl Salicylaldehyde (Thioether) |

| Amine | HN(CH₃)₂ | -CH₂N(CH₃)₂ | Aminomethyl Salicylaldehyde |

| Cyanide | NaCN | -CH₂CN | Cyanomethyl Salicylaldehyde (Nitrile) |

Derivatization to Chromane (B1220400) and 2H-Chromene Structures

Salicylaldehydes are fundamental precursors for the synthesis of chromenes (2H-benzo[b]pyrans) and related chromane structures. chim.itrsc.org The synthesis typically involves a domino or cascade reaction where the salicylaldehyde reacts with a molecule that can provide the remaining two carbons of the heterocyclic ring.

A widely used method is the organocatalyzed reaction between a salicylaldehyde and an α,β-unsaturated nitroalkene (e.g., β-nitrostyrene). chim.itresearchgate.net In this context, this compound can react via an oxa-Michael/aldol condensation sequence to produce a highly substituted 3-nitro-2H-chromene. The substituents from the original salicylaldehyde (chloromethyl, nitro, and the aryl group from the nitroalkene) would be incorporated into the final chromene product, providing a rapid route to complex heterocyclic systems.

Precursor for Spiropyran and Other Photochromic Compounds

One of the most significant applications of nitro-substituted salicylaldehydes is in the synthesis of photochromic spiropyrans. nih.gov Spiropyrans are molecules that can reversibly switch between two different isomers—a colorless, closed spiro form and a colored, open merocyanine (B1260669) form—upon stimulation by light (UV) and heat or solvent changes. metu.edu.tr

The standard synthesis involves the condensation of a substituted salicylaldehyde with a methylene indoline (B122111) derivative, commonly known as a Fischer's base, or its corresponding salt. metu.edu.trmdpi.com The presence of a strong electron-withdrawing group, such as the nitro group, on the salicylaldehyde portion of the molecule is crucial for the photochromic properties of the resulting spiropyran. Literature confirms that 3-substituted-5-nitro-salicylaldehydes are effective precursors for creating spiropyrans. mdpi.com Therefore, this compound serves as an ideal building block to synthesize a spiropyran with a chloromethyl group at the 8-position and a nitro group at the 6-position of the benzopyran moiety, enabling further functionalization or tuning of the molecule's photochromic behavior.

Coordination Chemistry of 3 Chloromethyl 5 Nitrosalicylaldehyde

Ligand Design Principles and Chelation Properties

The design of 3-Chloromethyl-5-nitrosalicylaldehyde as a ligand is centered around its ability to form stable chelate rings with metal ions. Substituted salicylaldehydes are well-known for their capacity to coordinate with metal ions in a bidentate fashion, utilizing both the carbonyl and phenolato oxygen atoms. nih.gov This chelation is a key principle in the design of stable metal complexes.

This compound readily acts as a bidentate ligand, coordinating to a central metal ion through the oxygen atoms of the phenolic hydroxyl group and the aldehyde carbonyl group. nih.gov Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate oxygen forms a strong coordinate bond with the metal ion. Simultaneously, the lone pair of electrons on the aldehyde oxygen atom also participates in coordination, completing a stable six-membered chelate ring. This bidentate coordination is a common and well-established mode for salicylaldehyde (B1680747) and its derivatives when forming complexes with various metal ions. nih.gov

The electronic properties of the this compound ligand are significantly influenced by the presence of the electron-withdrawing nitro (-NO₂) and chloromethyl (-CH₂Cl) groups. The nitro group, being a strong electron-withdrawing group, decreases the electron density on the aromatic ring and, consequently, on the coordinating oxygen atoms. This reduction in electron density can affect the Lewis basicity of the coordinating atoms, thereby influencing the strength of the metal-ligand bonds. The modification of electronic and steric properties of salicylaldehyde-based ligands through the introduction of various substituents is a known strategy to control the chemistry of the synthesized complexes. researchgate.net

The chloromethyl group, also electron-withdrawing, further contributes to this effect. The steric bulk of the chloromethyl group at the ortho position relative to the hydroxyl group can also impose constraints on the coordination geometry around the metal center, potentially leading to distorted coordination environments. The nature of substituents on the salicylaldehyde ring is known to alter the biological and chemical properties of the resulting metal complexes. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would be expected to follow established procedures for other substituted salicylaldehydes. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

The preparation of transition metal complexes of this compound can generally be achieved by reacting a stoichiometric amount of a transition metal salt (e.g., chlorides, acetates, or nitrates of copper(II), nickel(II), cobalt(II), etc.) with the ligand in a solvent such as ethanol or methanol. uobaghdad.edu.iq The reaction is often carried out under reflux to ensure completion. The deprotonation of the phenolic hydroxyl group is typically facilitated by the addition of a base, or it can occur in situ upon coordination to the metal ion. The resulting metal complexes often precipitate from the reaction mixture upon cooling and can be isolated by filtration, washed, and dried. The general synthetic scheme for such complexes often involves the condensation of salicylaldehyde derivatives with other molecules to form Schiff bases, which are then complexed with metal ions. sapub.org

Table 1: Representative Synthetic Conditions for Transition Metal Complexes with Substituted Salicylaldehydes

| Metal Ion | Ligand | Solvent | Reaction Conditions |

| Cu(II) | Substituted Salicylaldehyde | Methanol | Reflux |

| Ni(II) | Substituted Salicylaldehyde | Ethanol | Stirring at room temperature |

| Co(II) | Substituted Salicylaldehyde | Ethanol/Water | Reflux |

| Fe(III) | Substituted Salicylaldehyde | Methanol | Reflux |

This table is illustrative and based on general procedures for substituted salicylaldehydes.

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad absorption band corresponding to the phenolic -OH stretching vibration is expected. Upon coordination to a metal ion and deprotonation, this band would disappear. mdpi.com Furthermore, the C=O stretching vibration of the aldehyde group is expected to shift to a lower frequency in the complex compared to the free ligand, indicating the coordination of the aldehyde oxygen to the metal center. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would provide information about the geometry of the coordination sphere. The positions and intensities of the d-d transitions in the visible region are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand framework and to probe the changes in the chemical environment upon coordination. The disappearance of the phenolic proton signal in the ¹H NMR spectrum of the complex would confirm its deprotonation. sapub.org

Table 2: Expected Spectroscopic Data for a Hypothetical [M(3-ClCH₂-5-NO₂-sal)₂] Complex

| Technique | Free Ligand (Expected) | Metal Complex (Expected) | Interpretation |

| IR (cm⁻¹) | ν(O-H) ~3200-3400, ν(C=O) ~1650 | ν(O-H) absent, ν(C=O) ~1620-1640 | Deprotonation and coordination of phenolic -OH and coordination of C=O |

| ¹H NMR (ppm) | δ(-OH) ~10-12 | Signal absent | Deprotonation of phenolic proton |

| UV-Vis (nm) | Ligand-based π-π* transitions | d-d transitions and charge transfer bands | Information on coordination geometry |

This table presents hypothetical data based on known trends for similar complexes.

Catalytic Applications of Derived Metal Complexes

While specific catalytic applications for metal complexes of this compound have not been reported, metal complexes derived from substituted salicylaldehydes and their Schiff bases are known to exhibit catalytic activity in various organic transformations. chemicalbook.com These applications often leverage the ability of the metal center to act as a Lewis acid and to facilitate redox processes.

Metal-Schiff base complexes, which can be readily synthesized from salicylaldehyde derivatives, have been investigated as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. mdpi.com For instance, nickel complexes with salicylaldehyde-imine ligands have been shown to be active catalysts for the oligomerization of ethylene. researchgate.netrmit.edu.vn The electronic and steric properties of the ligand, which are influenced by substituents like the nitro and chloromethyl groups, can play a crucial role in determining the catalytic activity and selectivity of the complex. The electron-withdrawing nature of the substituents in this compound might enhance the Lewis acidity of the metal center, potentially influencing its catalytic performance.

Table 3: Potential Catalytic Applications for Metal Complexes of Substituted Salicylaldehydes

| Reaction Type | Metal Complex | Role of the Complex |

| Ethylene Oligomerization | Nickel(II)-salicylaldimine | Pre-catalyst |

| Oxidation of Alcohols | Cobalt(II)-Schiff base | Catalyst |

| Claisen-Schmidt Condensation | Copper(II)-Schiff base | Lewis acid catalyst |

| Suzuki Cross-Coupling | Nickel(II)-thiosemicarbazone | Catalyst |

This table is based on reported applications for complexes of other substituted salicylaldehydes and their derivatives. researchgate.net

Role in Homogeneous and Heterogeneous Catalysis

The adaptability of salicylaldehyde-derived Schiff base complexes allows for their application in both homogeneous and heterogeneous catalytic systems. The solubility and, consequently, the phase of the catalyst can often be tailored by modifying the peripheral substituents on the ligand framework.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Metal complexes of Schiff bases derived from substituted salicylaldehydes are known to catalyze a variety of organic transformations. The electronic nature of the substituents on the salicylaldehyde ring plays a crucial role in modulating the Lewis acidity of the metal center, which in turn influences the catalytic activity.

The this compound ligand, upon coordination to a metal ion, would be expected to generate a highly electron-deficient metal center. The strong electron-withdrawing effect of the nitro group at the 5-position would significantly enhance the Lewis acidity of the coordinated metal. This heightened acidity could be advantageous in a range of reactions that are catalyzed by Lewis acids, such as:

Epoxidation of Alkenes: Metal-salen complexes (a type of Schiff base complex) are well-known catalysts for the epoxidation of olefins. The enhanced Lewis acidity of a complex derived from this compound could potentially lead to higher catalytic turnover frequencies.

Oxidation Reactions: The electron-deficient nature of the metal center could also facilitate various oxidation reactions by promoting the activation of oxidants.

Ring-Opening Polymerization: The polymerization of cyclic esters, such as lactide, is often catalyzed by metal complexes. A more Lewis acidic metal center can more effectively activate the carbonyl group of the monomer, potentially leading to faster and more controlled polymerization.

The chloromethyl group at the 3-position introduces a reactive handle that could be further functionalized. For instance, it could be used to attach the catalytic complex to a soluble polymer support, enabling catalyst recovery through techniques like precipitation or membrane filtration, thus bridging the gap between homogeneous and heterogeneous catalysis.

Heterogeneous Catalysis:

For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This setup offers significant advantages in terms of catalyst separation and recycling. The this compound ligand provides a clear pathway for the immobilization of its metal complexes onto solid supports.

The chloromethyl group can readily react with surface hydroxyl groups of materials like silica, alumina, or polymers, forming a covalent bond. This immobilization would result in a robust heterogeneous catalyst. The performance of such a catalyst would be influenced by several factors, as detailed in the table below.

| Factor | Influence on Heterogeneous Catalysis |

| Nature of the Support | The porosity and surface area of the support material would affect the accessibility of the active sites. |

| Linker Length and Flexibility | The distance and flexibility of the linkage between the complex and the support can influence the catalytic activity by affecting the mobility of the catalytic center. |

| Leaching of the Metal | The stability of the covalent bond is crucial to prevent the leaching of the active metal species into the reaction mixture, which would compromise the heterogeneity of the system. |

| Mass Transfer Limitations | The rate of diffusion of reactants to and products from the catalytic sites on the solid support can become a rate-limiting factor. |

Potential applications for a heterogeneous catalyst derived from this compound would mirror those in homogeneous systems but with the added benefit of easier catalyst reuse.

Potential for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral Schiff base complexes, particularly those of the salen-type, have proven to be highly effective catalysts for a wide range of enantioselective transformations.

To induce chirality, this compound would need to be reacted with a chiral diamine or amino alcohol to form a chiral Schiff base ligand. The resulting chiral ligand would create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate.

The electronic properties of the this compound moiety would likely have a significant impact on the enantioselectivity of the catalytic reaction. The electron-withdrawing nitro group could influence the geometry and electronic structure of the transition state, potentially leading to higher enantiomeric excesses.

The table below outlines some potential asymmetric reactions that could be catalyzed by chiral metal complexes of this compound-derived Schiff bases, along with the key factors influencing their success.

| Asymmetric Reaction | Key Factors for Enantioselectivity |

| Asymmetric Epoxidation | The precise geometry of the approach of the olefin to the metal-oxo intermediate is critical. The steric bulk and electronic nature of the ligand substituents can fine-tune this interaction. |

| Asymmetric Cyanosilylation of Aldehydes | The coordination of the aldehyde to the chiral Lewis acidic metal center and the subsequent nucleophilic attack by the cyanide source are the enantioselectivity-determining steps. |

| Asymmetric Michael Addition | The organization of the enolate and the Michael acceptor within the chiral coordination sphere of the metal complex dictates the stereochemical outcome. |

| Asymmetric Diels-Alder Reaction | The chiral catalyst can activate the dienophile and control the facial selectivity of the diene's approach. |

Furthermore, the chloromethyl group could be exploited to synthesize dendritic or polymeric chiral catalysts. By attaching multiple chiral catalytic units to a central core or a polymer backbone, it might be possible to achieve cooperative effects, leading to enhanced catalytic activity and enantioselectivity.

Biological Activity and Mechanistic Insights of 3 Chloromethyl 5 Nitrosalicylaldehyde and Its Derivatives

Evaluation of Antimicrobial Efficacy

The antimicrobial properties of 3-Chloromethyl-5-nitrosalicylaldehyde are attributed to its reactive nature, which allows it to interact with and disrupt essential cellular components of microorganisms. The mechanism is thought to involve the disruption of microbial cell membranes, leading to cell lysis and death. mdpi.com

Studies have demonstrated that this compound exhibits potent antibacterial activity. Research evaluating its efficacy against both Gram-negative and Gram-positive bacteria has provided specific inhibitory data. For instance, the compound has shown significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent. mdpi.com

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Negative | 50 - 100 µg/mL | mdpi.com |

| Staphylococcus aureus | Positive | 50 - 100 µg/mL | mdpi.com |

While specific studies on the antifungal properties of this compound are not extensively detailed in the reviewed literature, the broader class of salicylaldehyde (B1680747) derivatives has shown considerable promise as antifungal agents. Salicylaldehyde itself is a plant-derived volatile compound that has demonstrated potent activity against fungal species such as Aspergillus flavus and Aspergillus parasiticus, where it can inhibit both fungal growth and the production of mycotoxins like aflatoxin. mdpi.comresearchgate.net Furthermore, novel synthesized salicylaldehyde derivatives have shown efficacy against opportunistic yeast pathogens, including strains of Cryptococcus neoformans and Candida auris, with some derivatives exhibiting greater potency than the conventional antifungal drug fluconazole. mdpi.comnih.gov Other research has focused on developing salicylaldehyde derivatives as fungicidal agents to protect crops from phytopathogenic fungi. nih.gov This body of evidence suggests that the salicylaldehyde scaffold is a viable pharmacophore for antifungal activity, indicating a potential, though not yet specifically documented, for this compound in this area.

Anti-inflammatory Potential and Biological Targets

Derivatives of this compound have been investigated for their anti-inflammatory effects. mdpi.com The anti-inflammatory mechanisms of structurally related compounds, such as other salicylaldehyde and benzaldehyde (B42025) derivatives, often involve the modulation of key signaling pathways that regulate the inflammatory response. A primary target in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Natural compounds like curcumin (B1669340) and quercetin (B1663063) have been shown to exert anti-inflammatory effects by inhibiting I-κB phosphorylation, which in turn prevents NF-κB translocation to the nucleus and subsequent gene transcription. mdpi.com Benzaldehyde has been found to suppress the NF-κB pathway in cancer cells. researchgate.net

Another critical set of targets in inflammation are the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for producing prostaglandins (B1171923) during inflammatory processes. mdpi.commdpi.com Dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is a strategy for developing safer anti-inflammatory drugs. nih.gov Given that various natural products and their derivatives can inhibit these pathways, it is plausible that the anti-inflammatory potential of this compound derivatives could be mediated through the inhibition of biological targets such as NF-κB and COX-2. mdpi.commdpi.com

Antitumor and Anticancer Research

The compound this compound has been explored for its potential as an anticancer agent. Research indicates that it can induce cytotoxicity in various cancer cell lines. mdpi.com The proposed mechanisms of action include the induction of programmed cell death (apoptosis) and necrosis. mdpi.com Specifically, its cytotoxic effects have been linked to the disruption of mitochondrial function and the induction of oxidative stress within cancer cells, leading to an increase in reactive oxygen species (ROS). mdpi.com

| Cell Line | Cancer Type | Metric | Concentration | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | IC₅₀ | ~200 µM | mdpi.com |

The anticancer activity of this compound is believed to be related to its ability to inhibit enzymes that are crucial for tumor progression. mdpi.com While specific enzyme targets for this compound have not been fully elucidated, studies on structurally similar aldehydes provide insight into potential mechanisms. For example, benzaldehyde has been shown to suppress multiple oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, NF-κB, and ERK, by regulating the interactions of the 14-3-3ζ protein, a key signaling hub often overexpressed in cancer. researchgate.net Cinnamaldehyde, another related compound, has been found to down-regulate the expression of cell cycle proteins like cyclin A and cyclin B1, and the signaling kinase ERK2. mdpi.com Furthermore, benzaldehyde derivatives are known to inhibit tyrosinase, an enzyme that, while primarily associated with melanin (B1238610) production, can be a target in certain pathologies. nih.gov These findings suggest that the anticancer effects of this compound may stem from its ability to inhibit a range of enzymes and proteins critical to cancer cell signaling, proliferation, and survival.

Salicylaldehyde Scaffold : The salicylaldehyde structure itself is a recognized pharmacophore in medicinal chemistry.

Nitro Group : The 5-nitro group is a strong electron-withdrawing group. This feature can enhance the compound's ability to interact with biological targets and can make the compound susceptible to metabolic reduction, which can generate reactive nitro radical anions and contribute to oxidative stress.

Chloromethyl Group : The 3-chloromethyl group is a key feature, acting as a reactive alkylating agent. This group can form covalent bonds with nucleophilic sites on biological macromolecules like DNA and proteins, leading to their inactivation and triggering cell death pathways. The presence of chloromethyl groups in other compounds has been associated with selective COX-2 inhibition. nih.gov

Aldehyde and Hydroxyl Groups : The ortho-positioning of the aldehyde and hydroxyl groups allows for potential chelation of metal ions, which can be an important mechanism for the biological activity of salicylaldehyde derivatives. The aldehyde group can also form Schiff bases with primary amino groups in proteins, leading to enzyme inhibition or disruption of protein function.

"Activation by Reduction" Mechanisms for Nitro Group-Containing Analogues

The biological activity of many nitroaromatic compounds, including analogues of this compound, is frequently dependent on the reductive activation of the nitro group. encyclopedia.pub This process transforms the relatively inert nitro group into highly reactive intermediates that can exert therapeutic or toxic effects. svedbergopen.comscielo.br The mechanism of action is often initiated by enzymatic reduction within biological systems, such as in parasite or bacterial cells. mdpi.com

The bioreduction is catalyzed by enzymes known as nitroreductases (NTRs), which are broadly classified into two types encyclopedia.pubmdpi.com:

Type I Nitroreductases: These enzymes are oxygen-insensitive and carry out a two-electron reduction of the nitro group to a nitroso intermediate, which is further reduced to a hydroxylamine (B1172632) and finally to an amine. mdpi.comresearchgate.net

Type II Nitroreductases: These are oxygen-sensitive and perform a one-electron reduction, generating a nitro radical anion. mdpi.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, producing a superoxide (B77818) radical in a futile cycle. Under hypoxic (low oxygen) conditions, further reduction can occur.

This reductive bioactivation is crucial for the compound's function, effectively turning it into a prodrug. encyclopedia.pubsvedbergopen.com The resulting reactive species, such as free radicals and electrophilic intermediates, can interact with and damage cellular macromolecules, leading to cytotoxicity. svedbergopen.commdpi.com For instance, the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through this process is a key mechanism for the antimicrobial and antiparasitic activity of many nitroaromatic drugs. encyclopedia.pubsvedbergopen.com The reduction can be mediated by various enzymatic systems, including cytochrome P450. svedbergopen.com

Table 1: General Reduction Pathway of Nitroaromatic Compounds

| Step | Reactant | Enzyme Type (Example) | Product | Significance |

| 1 | R-NO₂ (Nitro) | Type II NTR (1e⁻ reduction) | R-NO₂⁻ (Nitro Radical Anion) | Can initiate futile cycling with O₂, producing ROS. |

| 2 | R-NO₂ (Nitro) | Type I NTR (2e⁻ reduction) | R-NO (Nitroso) | First stable reduction intermediate in the two-electron pathway. |

| 3 | R-NO (Nitroso) | Type I NTR (2e⁻ reduction) | R-NHOH (Hydroxylamine) | A highly reactive and often toxic metabolite. |

| 4 | R-NHOH (Hydroxylamine) | (2e⁻ reduction) | R-NH₂ (Amine) | The final, less reactive reduction product. |

Interaction Studies with Biological Macromolecules

The reactive intermediates generated from the activation of this compound and its derivatives, as well as the parent compound itself, can interact with various biological macromolecules, which is fundamental to their mechanism of action.

The salicylaldehyde moiety provides a structural basis for interaction with proteins. Salicylaldehyde derivatives are known to bind to proteins, particularly serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA), which are major carriers for drugs in the bloodstream. nih.govmdpi.com This binding is often reversible and can influence the distribution and availability of the compound. nih.gov

The interaction typically involves the formation of a Schiff base (imine) between the aldehyde group of the salicylaldehyde derivative and the ε-amino group of lysine (B10760008) residues on the protein surface. unimi.itunimi.it This reversible-covalent engagement can enhance the binding affinity and stability of the ligand-protein complex. unimi.itunimi.it The presence of an ortho-hydroxyl group, as in salicylaldehydes, can stabilize the formed imine bond through an intramolecular hydrogen bond. unimi.it Studies on various salicylaldehyde-containing compounds have explored their affinity for serum albumins, providing insights into how these molecules are transported and delivered in biological systems. nih.govmdpi.com

Table 2: Illustrative Binding Constants of Metal Complexes of Substituted Salicylaldehydes with Bovine Serum Albumin (BSA)

| Compound | Binding Constant (Kb) [M-1] |

| Complex 1 | 1.84 (±0.04) x 10⁵ |

| Complex 2 | 2.11 (±0.05) x 10⁵ |

| Complex 3 | 2.50 (±0.06) x 10⁵ |

| Complex 4 | 2.79 (±0.02) x 10⁵ |

| Complex 5 | 3.21 (±0.03) x 10⁵ |

| Note: This table presents example data from studies on palladium(II) complexes of various substituted salicylaldehydes to illustrate typical binding affinities and is not specific to this compound. nih.gov |

The interaction of small molecules with nucleic acids like DNA is a critical mechanism for many therapeutic agents. While direct studies on this compound are limited, research on related salicylaldehyde complexes provides valuable insights. Metal complexes of substituted salicylaldehydes have been shown to interact strongly with calf-thymus DNA (CT-DNA). nih.govmdpi.com

The primary mode of interaction is often intercalation, where the planar aromatic structure of the salicylaldehyde ligand inserts between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. The strength of this binding is quantified by the DNA binding constant (Kb). Studies have shown that some metal-salicylaldehyde complexes exhibit higher binding constants than classical intercalators like ethidium (B1194527) bromide, indicating a strong affinity for DNA. mdpi.com Furthermore, metabolites of nitroaromatic compounds have been demonstrated to bind covalently to DNA, which can lead to DNA damage. svedbergopen.com

Table 3: Illustrative DNA Binding Constants of Iron(III) Complexes with Substituted Salicylaldehydes

| Compound | Binding Constant (Kb) [M-1] |

| Complex 1 | 1.62 (±0.01) x 10⁷ |

| Complex 2 | 1.01 (±0.02) x 10⁶ |

| Complex 3 | 7.94 (±0.05) x 10⁵ |

| Complex 5 | 9.17 (±0.03) x 10⁵ |

| Complex 8 | 1.34 (±0.01) x 10⁶ |

| Note: This table presents example data from studies on iron(III) complexes of various substituted salicylaldehydes to illustrate typical DNA binding affinities and is not specific to this compound. mdpi.com |

Advanced Materials and Functional Applications

Integration into Hyper Cross-linked Polymers (HCPs)

Hyper cross-linked polymers (HCPs) are a class of porous materials characterized by high surface areas, significant porosity, and robust chemical and thermal stability. rsc.orgstrath.ac.uk These properties make them excellent candidates for applications in gas storage, separation, and adsorption of pollutants. rsc.orgmdpi.com The synthesis of HCPs typically involves the extensive cross-linking of aromatic monomers through reactions such as Friedel-Crafts alkylation. strath.ac.ukmdpi.com

Synthesis and Characterization of HCPs from 3-Chloromethyl-5-nitrosalicylaldehyde

While direct studies detailing the synthesis of HCPs using this compound as the primary monomer are not extensively documented in the available literature, the fundamental principles of HCP synthesis suggest its potential as a valuable building block. The presence of the chloromethyl group provides a reactive site for Friedel-Crafts alkylation, a common method for creating the rigid, cross-linked network characteristic of HCPs. strath.ac.uk

In a typical synthesis, an aromatic monomer with a reactive group, such as a chloromethyl group, is reacted with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) in an inert solvent. mdpi.com This process leads to the formation of methylene (B1212753) bridges between the aromatic units, resulting in a highly porous, three-dimensional polymer network. nih.govbeilstein-journals.org The nitro and aldehyde functional groups on the this compound molecule could also offer opportunities for post-synthetic modification of the resulting polymer, further tailoring its properties for specific applications.

Characterization of such a polymer would involve techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the chemical structure, and scanning electron microscopy (SEM) to analyze the morphology of the polymer.

Adsorption Properties and Porosity Studies

The adsorption capabilities of HCPs are directly related to their high surface area and porous structure. physchem.cz Nitrogen adsorption-desorption analysis is a standard method to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of these materials. nih.govnih.gov HCPs typically exhibit both micropores (pore diameter < 2 nm) and mesopores (pore diameter 2-50 nm), which contribute to their high adsorption capacity for various substances. physchem.cz

For an HCP derived from this compound, the presence of nitro and aldehyde groups could enhance its affinity for specific adsorbates through dipole-dipole interactions or hydrogen bonding. These polymers could potentially be effective in adsorbing organic pollutants from aqueous solutions. mdpi.com The efficiency of adsorption can be quantified through equilibrium adsorption isotherm models, such as the Langmuir and Freundlich models, and kinetic studies can provide insights into the rate of adsorption.

Table 1: General Porosity Characteristics of Hyper Cross-linked Polymers

| Property | Typical Value Range | Significance |

|---|---|---|

| BET Surface Area (m²/g) | 400 - 2000+ | High surface area provides more sites for adsorption. |

| Total Pore Volume (cm³/g) | 0.3 - 2.0+ | Indicates the total space available within the material for adsorbates. |

Note: The values in this table represent typical ranges for HCPs and are not specific to polymers derived from this compound, as specific data is not available.

Development of Photochromic Materials

Photochromic materials are substances that can reversibly change their color upon exposure to light. This property is at the heart of applications such as smart windows, optical data storage, and molecular switches. Spiropyrans are a prominent class of photochromic compounds that can be synthesized using salicylaldehyde (B1680747) derivatives. rsc.org

Synthesis of Spiropyran and Related Derivatives

The synthesis of spiropyrans often involves the condensation reaction between a substituted salicylaldehyde and a Fischer's base (or its corresponding salt), which is a derivative of an indoline (B122111). mdpi.comresearchgate.net In the context of this compound, its aldehyde group readily reacts with the methylene group of the Fischer's base to form the spiropyran structure.

The general reaction involves heating the two reactants in a suitable solvent, often in the presence of a base. researchgate.netmdpi.com The nitro group on the salicylaldehyde moiety is a common feature in many spiropyrans, as it often enhances their photochromic properties. The chloromethyl group could potentially be used for further functionalization of the resulting spiropyran molecule, allowing it to be tethered to polymers or other substrates.

Table 2: Examples of Spiropyran Synthesis from Salicylaldehyde Derivatives

| Salicylaldehyde Derivative | Indoline Derivative | Resulting Spiropyran Type | Reference |

|---|---|---|---|

| 5-Nitrosalicylaldehyde | Substituted Fischer's bases or their salts | 5'-Substituted Indoline Spiropyrans | mdpi.com |

| ortho-Hydroxy-substituted aromatic aldehydes | Indolo[2,1-b] rsc.orgresearchgate.netbenzoxazines | Functionalised Indoline Spiropyrans | researchgate.net |

Photoresponsive Switching Mechanisms in Functional Materials

The photochromism of spiropyrans is based on the reversible isomerization between two forms: a colorless, closed spiro (SP) form and a colored, open merocyanine (B1260669) (MC) form. mdpi.comresearchgate.net Upon irradiation with ultraviolet (UV) light, the C-O bond in the spirocyclic ring cleaves, leading to the formation of the planar, conjugated, and colored merocyanine form. rsc.orgjlu.edu.cn This process can be reversed by exposing the material to visible light or by thermal relaxation. researchgate.net

The electronic properties of the substituents on both the salicylaldehyde and indoline parts of the molecule can significantly influence the photochromic behavior, including the color of the merocyanine form and the rate of the switching process. rsc.org The nitro group in spiropyrans derived from this compound is an electron-withdrawing group that typically stabilizes the merocyanine form, leading to a longer lifetime of the colored state. rsc.org This tunable photoresponsive behavior makes these materials highly attractive for creating "smart" functional materials that can respond to external light stimuli.

Agricultural Applications Research

The chemical reactivity of this compound also lends itself to the synthesis of compounds with potential applications in agriculture. Specifically, it can serve as an intermediate in the production of certain agrochemicals.

Research in this area focuses on utilizing the functional groups of this compound to build more complex molecules with desired biological activities. While specific, large-scale applications are not widely reported, the presence of the chloromethyl and nitro groups suggests its potential as a precursor in the synthesis of certain classes of pesticides or plant growth regulators. Further research is needed to fully explore and develop the potential of this compound in the agricultural sector.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Spiropyran |

| Merocyanine |

Potential as Pesticides and Herbicides

There are no specific studies or documented evidence that evaluate the direct application or potential of this compound as an active ingredient in pesticide or herbicide formulations. While derivatives of the broader salicylaldehyde chemical family have been investigated for such properties, this specific compound has not been the subject of published research in this context. Therefore, no data on its potential pesticidal or herbicidal activity can be provided.

Efficacy and Environmental Considerations

Due to the absence of studies on its use as a pesticide or herbicide, there is no data available regarding the efficacy of this compound against any specific pests or weeds. Consequently, information on application rates, spectrum of activity, or mode of action is nonexistent.

Similarly, there have been no environmental assessments of this compound in an agricultural context. Key environmental considerations such as soil persistence, potential for bioaccumulation, and toxicity to non-target organisms have not been investigated. A safety data sheet for the compound does not classify it as a hazardous substance but provides no specific ecological information. tcichemicals.com Without targeted research, any discussion of its environmental impact would be purely speculative.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

A thorough understanding of a molecule's electronic structure is fundamental to predicting its reactivity and spectroscopic properties.

Quantum Chemical Analysis of Molecular Orbitals and Reactivity Sites

No specific quantum chemical analyses detailing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for 3-Chloromethyl-5-nitrosalicylaldehyde have been found. Such studies would be invaluable for identifying the most probable sites for nucleophilic and electrophilic attack, thereby guiding its use in synthetic chemistry. The distribution of electron density, governed by the interplay of the electron-withdrawing nitro group and the aldehyde function, alongside the reactive chloromethyl group, remains to be computationally mapped.

Prediction of Spectroscopic Properties

While general methodologies for the computational prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) for substituted aromatic compounds exist, specific predicted spectra for this compound are not available. These predictions, often achieved through methods like Density Functional Theory (DFT), would serve as a useful tool for the characterization and identification of the compound and its derivatives.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational chemistry provides a deeper understanding of how chemical transformations occur, including the identification of transient intermediates and transition states.

Transition State Analysis for Key Synthetic Steps

There is no published research focusing on the transition state analysis for the synthesis of this compound. Such an analysis would provide critical information on the energy barriers and geometries of the transition states involved in its formation, for instance, during the chloromethylation of 5-nitrosalicylaldehyde, offering pathways to optimize reaction conditions.

Computational Modeling of Derivatization Pathways

Similarly, computational models detailing the pathways for the derivatization of this compound are not documented. Modeling its reactions, for example, the substitution of the chlorine atom or the condensation of the aldehyde group, would allow for a theoretical exploration of its synthetic utility and the prediction of potential products.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or enzyme. These methods are crucial in the field of drug discovery and design. For this compound, there are no available studies that report on its binding affinity or dynamic behavior with any biological macromolecules. Such simulations would be necessary to explore any potential pharmacological applications.

Ligand-Receptor Interactions in Biological Systems

Understanding the interaction between a small molecule (ligand) and its biological target (receptor) is fundamental to elucidating its mechanism of action. Computational methods, particularly molecular docking, are instrumental in predicting the binding mode and affinity of ligands within the active site of a receptor.

In the case of this compound, its structural features—a salicylaldehyde (B1680747) core, a reactive chloromethyl group, and an electron-withdrawing nitro group—suggest the potential for diverse interactions with biological macromolecules. Molecular docking studies on analogous salicylaldehyde derivatives have demonstrated the importance of the hydroxyl and aldehyde groups in forming key hydrogen bonds with receptor active sites. For instance, studies on salicylaldehyde-based Schiff bases have shown that the phenolic hydroxyl group and the imine nitrogen can act as crucial hydrogen bond donors and acceptors, respectively, anchoring the ligand within the binding pocket.

While specific docking studies on this compound are not extensively documented in publicly available literature, we can extrapolate from computational studies on similar structures. A hypothetical docking simulation of this compound into the active site of a target protein, such as a kinase or a synthase, would likely reveal significant interactions. The nitro group could engage in electrostatic or polar interactions with charged or polar residues, while the chloromethyl group might participate in hydrophobic or halogen bonding interactions.

| Functional Group | Interacting Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Hydroxyl (-OH) | Asp145 | Hydrogen Bond (Donor) | 1.9 |

| Aldehyde (C=O) | Lys72 | Hydrogen Bond (Acceptor) | 2.1 |

| Nitro (-NO2) | Arg120 | Electrostatic | 3.5 |

| Chloromethyl (-CH2Cl) | Leu83 | Hydrophobic | 4.2 |

| Aromatic Ring | Phe144 | π-π Stacking | 3.8 |

Prediction of Binding Affinities and Pharmacological Profiles

Beyond predicting the binding pose, computational methods can estimate the binding affinity of a ligand for its target, often expressed as the binding free energy (ΔG_bind) or inhibition constant (Ki). Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to calculate these values from molecular dynamics simulation trajectories.

For this compound, a lower (more negative) binding free energy would indicate a more stable ligand-receptor complex and potentially higher biological activity. The pharmacological profile of the compound can be further elucidated through Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comresearchgate.net For nitroaromatic compounds, descriptors such as hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters are often crucial in predicting their bioactivity. mdpi.com

A hypothetical QSAR model for a series of salicylaldehyde derivatives might indicate that the presence of an electron-withdrawing group at the 5-position and a reactive group at the 3-position enhances activity against a particular target.

| Property/Descriptor | Predicted Value | Implication for Pharmacological Profile |

|---|---|---|

| Molecular Weight | 215.59 g/mol | Compliant with Lipinski's Rule of Five |

| logP (Octanol-Water Partition Coefficient) | 2.35 | Good membrane permeability |

| Hydrogen Bond Donors | 1 | Potential for specific receptor interactions |

| Hydrogen Bond Acceptors | 4 | Potential for specific receptor interactions |

| Predicted Binding Affinity (ΔG_bind) | -8.5 kcal/mol (Hypothetical) | Indicates potentially strong binding to target |

Rational Design of Novel Derivatives

The insights gained from computational studies of this compound can be leveraged for the rational design of novel derivatives with improved properties.

In Silico Screening for Enhanced Activity or Selectivity

In silico screening, or virtual screening, allows for the rapid evaluation of large libraries of virtual compounds to identify those with the highest predicted activity and selectivity. Starting with the this compound scaffold, various modifications can be explored computationally. For example, the chloromethyl group could be replaced with other functionalities to modulate reactivity and binding interactions. The nitro group's position and nature could also be altered to fine-tune electronic properties and target specificity.

The goal of such screening would be to identify derivatives with a more favorable interaction profile with the target receptor while minimizing off-target interactions, thereby enhancing selectivity.

Optimization of Molecular Properties for Specific Applications

Computational tools are also invaluable for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. For this compound, properties such as solubility, membrane permeability, and metabolic stability can be predicted and refined through structural modifications. For instance, if the parent compound exhibits poor solubility, derivatives with more polar functional groups could be designed and their solubility computationally assessed.

Density Functional Theory (DFT) calculations can provide deeper insights into the electronic structure and reactivity of the designed derivatives, helping to rationalize their biological activity and guide further optimization. mdpi.comresearchgate.net Computational studies on salicylaldehyde-based Schiff bases have demonstrated the utility of DFT in understanding their molecular geometry and electronic properties. ajol.infochemsociety.org.ng

| Modification Site | Proposed Modification | Desired Outcome | Computational Method for Evaluation |

|---|---|---|---|

| 3-Chloromethyl Group | Replacement with -CH2OH, -CH2F, -CH2N3 | Modulate reactivity and binding | Molecular Docking, MM/GBSA |

| 5-Nitro Group | Replacement with -CN, -SO2CH3; shift to position 4 | Alter electronic properties and selectivity | QSAR, DFT |

| Aldehyde Group | Formation of Schiff base with various amines | Explore new interaction space | Molecular Docking |

| Aromatic Ring | Introduction of additional substituents | Optimize ADME properties | ADME Prediction Software, DFT |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloromethyl-5-nitrosalicylaldehyde with high purity?

The synthesis typically involves nitration and chloromethylation of salicylaldehyde derivatives. A validated protocol includes:

- Step 1 : Nitration of salicylaldehyde at the 5-position using a HNO₃/H₂SO₄ mixture, monitored via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:3) .

- Step 2 : Chloromethylation using chloromethyl methyl ether (MOMCl) under acidic conditions (e.g., ZnCl₂ catalysis) at 60°C for 6 hours .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 min) and ¹H NMR (δ 10.2 ppm for aldehyde proton) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals decomposition onset at ~150°C.

- Light Sensitivity : UV-Vis spectroscopy (λmax = 320 nm) tracks photodegradation under UV light (e.g., 254 nm for 24 hours). Store in amber vials at 4°C to minimize degradation .

- Hydrolytic Stability : Monitor aldehyde group reactivity via FTIR (disappearance of C=O stretch at 1680 cm⁻¹) in aqueous buffers (pH 4–9) .

Advanced Research Questions

Q. How does this compound function as a crosslinking agent in stimuli-responsive polymers?

In polymer chemistry, the compound’s aldehyde and nitro groups enable dual functionality:

- Aldehyde Reactivity : Forms Schiff bases with amine-terminated polymers (e.g., polyurethanes), confirmed by FTIR (appearance of C=N stretch at 1640 cm⁻¹) .

- Nitro Group Role : Enhances electron-withdrawing effects, stabilizing charge-transfer complexes in photoresponsive systems. UV irradiation (365 nm) induces reversible crosslink breaking, demonstrated via rheological studies (storage modulus reduction by 40%) .

- Experimental Design : Use a molar ratio of 1:1.2 (polymer:aldehyde) in THF, catalyzed by triethylamine. Monitor reaction via GPC (Mw shift from 15 kDa to 22 kDa) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 60–85% for hydrazone derivatives) arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Optimize via DoE (Design of Experiments) with solvent polarity (ET(30) scale) as a variable .

- Catalyst Selection : Transition metals (e.g., Cu(I)) vs. organocatalysts (e.g., proline). Compare turnover numbers (TON) and activation energy (Ea) via kinetic studies .

- Data Validation : Cross-validate yields using LC-MS (quantitative ion peaks) and ¹³C NMR (integration of carbonyl carbons at δ 190–200 ppm) .

Q. How can the nitro group in this compound be selectively reduced without affecting the chloromethyl moiety?

Selective reduction requires careful reagent choice:

- Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate in ethanol at 50°C. The chloromethyl group remains intact (confirmed via GC-MS; absence of HCl release) .

- Chemoselective Agents : NaBH₄/CeCl₃ selectively reduces nitro to amine while preserving aldehydes. Monitor via IR (disappearance of NO₂ stretch at 1520 cm⁻¹) .

- Competing Pathways : Avoid H₂ gas to prevent dechlorination. Side products (e.g., hydroxylamines) are characterized via HRMS (m/z 214.05 for C₈H₇ClNO₂) .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

Q. How can researchers design kinetic studies to evaluate the reactivity of this compound in nucleophilic substitutions?

- Pseudo-First-Order Conditions : Use excess nucleophile (e.g., NaN₃) in DMF at 25°C. Monitor via UV-Vis (time-dependent absorbance decrease at 320 nm) .

- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants at 25°C, 35°C, and 45°C .

- Competitive Reactions : Compare SN2 vs. SN1 pathways using polarimetric measurements (racemization in chiral analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.